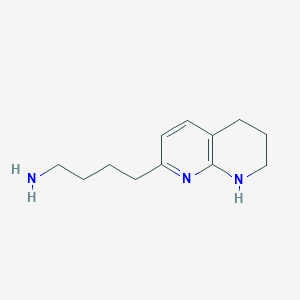

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine

Description

Properties

IUPAC Name |

4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h6-7H,1-5,8-9,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRQJEGTZVFEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591747 | |

| Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380394-88-7 | |

| Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine. Due to the limited availability of specific experimental data for this compound, this guide also explores the potential pharmacological activities and synthetic pathways based on closely related analogs within the 1,8-naphthyridine chemical class.

Core Chemical Properties

This compound, also known by its IUPAC name 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine, is a heterocyclic compound belonging to the naphthyridine family. The available physical and chemical data are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine |

| CAS Number | 380394-88-7 |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| Canonical SMILES | C1CC2=C(NC1)N=C(C=C2)CCCCN |

| Physicochemical Property | Value | Source |

| Melting Point | 75-80 °C | ChemBK |

| Boiling Point | Not available | |

| Solubility | Soluble in ethanol and dimethylformamide | ChemBK |

| pKa | Not available | |

| XLogP3 (Predicted) | 0.8 | PubChem |

Synthesis and Experimental Protocols

A proposed synthetic workflow is illustrated below:

Note: This represents a generalized workflow. Specific reagents, catalysts (e.g., palladium complexes for Sonogashira coupling), reaction conditions (temperature, solvent), and purification methods would need to be optimized for the synthesis of the butylamine derivative.

Potential Pharmacological Activities and Signaling Pathways

Direct pharmacological studies on this compound are not currently available. However, the 1,8-naphthyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][3][4] Based on the activities of structurally related molecules, two potential areas of pharmacological relevance are as integrin αvβ3 antagonists and phosphodiesterase 4 (PDE4) inhibitors.

Potential as an Integrin αvβ3 Antagonist

The synthesis of the closely related 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine was specifically designed to create key intermediates for αvβ3 antagonists.[5] Integrin αvβ3 is a cell surface receptor that plays a crucial role in angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[6][7] Antagonists of αvβ3 can inhibit this process, making them attractive candidates for cancer therapy.

The binding of extracellular matrix proteins like vitronectin to integrin αvβ3 on endothelial cells triggers downstream signaling cascades that promote cell migration, proliferation, and survival. A potential mechanism of action for an αvβ3 antagonist is to block this initial binding step, thereby inhibiting angiogenesis.

Potential as a Phosphodiesterase 4 (PDE4) Inhibitor

Derivatives of the 1,8-naphthyridin-2(1H)-one skeleton have been identified as selective inhibitors of phosphodiesterase 4 (PDE4).[8] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory response. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[8] This makes PDE4 inhibitors a therapeutic target for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma.

Conclusion

This compound is a compound with limited published experimental data. However, its structural similarity to other biologically active 1,8-naphthyridine derivatives suggests its potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology (as an integrin αvβ3 antagonist) and inflammatory diseases (as a PDE4 inhibitor). Further research is required to elucidate the specific chemical and biological properties of this compound. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related molecules in drug discovery and development.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of potent alphavbeta3-integrin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships and pharmacological evaluation of 1,8-naphthyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Structure and Potential Biological Significance of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine, a substituted tetrahydronaphthyridine derivative. Due to a lack of specific published data for this exact molecule, this paper outlines a plausible synthetic route and predicted analytical data based on established methodologies for analogous compounds. Furthermore, it explores the potential biological activities of this compound by examining the well-documented pharmacological profiles of the 1,8-naphthyridine and 5,6,7,8-tetrahydronaphthyridine scaffolds. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related chemical entities.

Introduction

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The saturation of one of the pyridine rings to form the 5,6,7,8-tetrahydro-1,8-naphthyridine system introduces a three-dimensional character that can significantly influence receptor binding and pharmacokinetic properties. This guide focuses on the specific derivative, this compound, providing a detailed examination of its structure and a discussion of its potential biological relevance.

Chemical Structure and Properties

The chemical structure of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N₃ | - |

| Molecular Weight | 205.30 g/mol | - |

| CAS Number | 380394-88-7 | - |

Proposed Synthesis and Structural Elucidation

While a specific synthetic protocol for this compound has not been detailed in the available literature, a plausible route can be extrapolated from the synthesis of the closely related analog, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine. The following proposed experimental protocol is based on the work of Bagley and colleagues.

Proposed Experimental Protocol: Synthesis

A potential synthetic pathway is outlined below. This multi-step synthesis would likely begin with a suitable pyridine derivative, followed by the introduction of the butylamine side chain and subsequent cyclization and reduction to form the target tetrahydronaphthyridine ring system.

Caption: Proposed multi-step synthesis of the target compound.

Predicted Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the proposed structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Aromatic CH (C5-H) |

| ~6.4-6.6 | d | 1H | Aromatic CH (C6-H) |

| ~4.8-5.0 | br s | 1H | NH (ring) |

| ~3.3-3.5 | t | 2H | CH₂ (C7) |

| ~2.7-2.9 | t | 2H | CH₂ (C5) |

| ~2.6-2.8 | t | 2H | CH₂-NH₂ |

| ~2.4-2.6 | t | 2H | CH₂ adjacent to ring |

| ~1.8-2.0 | m | 2H | CH₂ (C6) |

| ~1.5-1.7 | m | 2H | CH₂ |

| ~1.3-1.5 | m | 2H | CH₂ |

| ~1.2-1.4 | br s | 2H | NH₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155-157 | C2 |

| ~148-150 | C8a |

| ~137-139 | C4 |

| ~118-120 | C4a |

| ~110-112 | C3 |

| ~45-47 | C8 |

| ~41-43 | CH₂-NH₂ |

| ~35-37 | CH₂ adjacent to ring |

| ~30-32 | CH₂ |

| ~28-30 | CH₂ |

| ~25-27 | C5 |

| ~22-24 | C6 |

| ~20-22 | C7 |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Fragment |

| ESI+ | 206.1652 | [M+H]⁺ |

| ESI+ | 228.1471 | [M+Na]⁺ |

| ESI+ | 189.1390 | [M+H - NH₃]⁺ |

Potential Biological Activities and Signaling Pathways

While the specific biological targets of this compound have not been reported, the broader class of 1,8-naphthyridine derivatives is known to interact with a variety of biological systems.[2][3][4]

Potential as an αvβ3 Integrin Antagonist

The synthesis of the closely related 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine was pursued due to its potential as a key intermediate for αvβ3 integrin antagonists.[5] Integrins are cell surface receptors involved in cell adhesion and signaling, and their antagonists are being investigated for the treatment of cancer and osteoporosis. It is plausible that this compound could also serve as a scaffold for the development of αvβ3 integrin inhibitors.

Caption: Hypothetical inhibition of αvβ3 integrin signaling.

Other Potential Activities

Derivatives of the tetrahydronaphthyridine scaffold have also been investigated for other therapeutic applications, including as HIV-1 integrase inhibitors.[6] The diverse biological activities reported for the 1,8-naphthyridine core suggest that this compound could be a candidate for screening against a variety of targets.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the structure and potential biological significance of this compound. Based on the available literature for analogous compounds, a plausible synthetic route and expected spectroscopic data have been presented to aid in its future synthesis and characterization. The exploration of the known biological activities of the 1,8-naphthyridine and tetrahydronaphthyridine scaffolds suggests that this compound may hold promise as a modulator of targets such as αvβ3 integrin. Further experimental investigation is warranted to confirm these predictions and to fully elucidate the pharmacological profile of this interesting molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine (CAS 380394-88-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine, with the CAS number 380394-88-7, is a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. Its rigid, bicyclic core serves as a versatile scaffold for the synthesis of compounds targeting a variety of biological pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its application as a key intermediate in the development of potent and selective integrin inhibitors. While the core molecule itself is not extensively characterized for its biological activity, its derivatives have shown significant promise in preclinical studies, particularly in the context of fibrotic diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 380394-88-7 | N/A |

| Molecular Formula | C₁₂H₁₉N₃ | N/A |

| Molecular Weight | 205.30 g/mol | N/A |

| Alternate Name | 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | N/A |

| Appearance | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

Synthesis

A plausible synthetic workflow for this compound is outlined below.

Caption: Plausible synthetic workflow for the target compound.

Biological Activity and Therapeutic Potential

The primary significance of this compound lies in its role as a key intermediate in the synthesis of potent and selective inhibitors of αvβ6 integrin. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in various physiological and pathological processes, including fibrosis and cancer.

αvβ6 Integrin as a Therapeutic Target

The αvβ6 integrin is expressed at low levels in healthy epithelial tissues but is significantly upregulated during tissue remodeling and in various diseases, including idiopathic pulmonary fibrosis (IPF) and several types of cancer. It is a key activator of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine. Therefore, inhibiting αvβ6 is a promising therapeutic strategy for fibrotic diseases and cancer.

Derivative Compound with Potent αvβ6 Inhibitory Activity

A notable derivative synthesized from this compound is (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid . This compound has been identified as a highly potent and selective αvβ6 integrin inhibitor with potential for the inhaled treatment of idiopathic pulmonary fibrosis.[1][2][3][4][5]

The quantitative biological data for this derivative is summarized in the table below.

| Compound | Target | Assay | Value | Reference |

| (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid | αvβ6 Integrin | Radioligand Binding Assay | pKi = 11 | [1][2][3][4] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of αvβ6 integrin inhibitors, for which the target compound is a precursor, are crucial for drug development. Below are generalized protocols based on methods described in the literature for similar compounds.

In Vitro αvβ6 Integrin Inhibition Assay (Cell Adhesion Assay)

This assay measures the ability of a compound to inhibit the binding of cells expressing αvβ6 integrin to its ligand.

-

Cell Culture: Culture a human epithelial cell line known to express αvβ6 integrin (e.g., A549) in appropriate media.

-

Plate Coating: Coat 96-well plates with an αvβ6 ligand, such as fibronectin or a specific peptide, and block non-specific binding sites.

-

Compound Incubation: Prepare serial dilutions of the test compound (synthesized using the target naphthyridine derivative).

-

Cell Adhesion: Add the αvβ6-expressing cells to the coated wells in the presence of the test compound and incubate.

-

Quantification: After incubation, wash away non-adherent cells. Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell adhesion.

Caption: Workflow for an in vitro cell adhesion assay.

In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis

This is a widely used animal model to evaluate the efficacy of anti-fibrotic agents.

-

Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice).

-

Induction of Fibrosis: Administer bleomycin intratracheally to induce lung injury and subsequent fibrosis.

-

Compound Administration: Administer the test compound (formulated for the appropriate route, e.g., inhalation or oral) to the animals at various doses, starting at a predetermined time point after bleomycin instillation.

-

Monitoring: Monitor the animals for signs of distress and body weight changes.

-

Endpoint Analysis: At the end of the study period, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

-

Assessment of Fibrosis:

-

Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Collagen Quantification: Measure the collagen content in lung homogenates using a Sircol collagen assay.

-

Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue by qPCR.

-

BALF Analysis: Measure total and differential cell counts and protein concentration in the BALF.

-

Signaling Pathways

The therapeutic effect of αvβ6 integrin inhibitors, derived from the core compound, is mediated through the modulation of the TGF-β signaling pathway. The following diagram illustrates the central role of αvβ6 in activating TGF-β and the downstream fibrotic cascade.

Caption: The αvβ6 integrin signaling pathway in fibrosis.

Conclusion

This compound is a valuable chemical entity for drug discovery, serving as a crucial scaffold for the development of potent and selective αvβ6 integrin inhibitors. While the core molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential, particularly for the treatment of idiopathic pulmonary fibrosis. This technical guide provides a foundation for researchers and drug development professionals to understand the properties, synthesis, and biological context of this important molecule, facilitating its application in the design and development of novel therapeutics. Further research into the synthesis and biological evaluation of new derivatives based on this core structure is warranted to explore its full therapeutic potential.

References

- 1. Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Physical and chemical properties of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information from closely related analogues within the 1,8-naphthyridine chemical class to provide a broader context for its potential applications in research and drug development.

Core Chemical Properties

This compound is a heterocyclic compound featuring a tetrahydronaphthyridine core with a butylamine substituent at the 2-position. This structure is of interest to medicinal chemists due to the established biological activity of the 1,8-naphthyridine scaffold.

Table 1: Physical and Chemical Properties of this compound and a Related Analogue

| Property | This compound | 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine (Analogue) |

| Molecular Formula | C₁₂H₁₉N₃ | C₁₁H₁₇N₃ |

| Molecular Weight | 205.30 g/mol | 191.27 g/mol |

| Appearance | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

Synthesis and Experimental Protocols

A potential synthetic approach could involve a multi-step process starting from a suitably substituted pyridine derivative, followed by cyclization to form the naphthyridine ring system, and subsequent alkylation or amination to introduce the butylamine side chain.

Hypothetical Experimental Workflow for Synthesis:

Caption: Hypothetical workflow for the synthesis of the target compound.

Representative Experimental Protocol (Adapted from the synthesis of a propan-1-amine analogue):

A detailed protocol for a closely related compound involves the synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, which is a key intermediate for certain integrin antagonists.[1] The synthesis of the butylamine analogue would likely follow a similar multi-step sequence, potentially starting with a different precursor to achieve the longer alkyl chain.

Potential Biological Activity and Signaling Pathways

The 1,8-naphthyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3][4] Derivatives of 1,8-naphthyridine have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2]

While the specific biological activity of this compound has not been reported, its structural similarity to other active 1,8-naphthyridine derivatives suggests it may interact with various biological targets. For instance, many 1,8-naphthyridine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[5]

Potential Signaling Pathway Involvement: Kinase Inhibition

Given that numerous 1,8-naphthyridine derivatives function as kinase inhibitors, a plausible mechanism of action for the target compound could involve the modulation of a kinase-mediated signaling pathway. The diagram below illustrates a generalized kinase signaling cascade that is often targeted in drug discovery.

Caption: Potential inhibition of a kinase cascade by a 1,8-naphthyridine derivative.

Conclusion

This compound represents a molecule of interest within the broader class of biologically active 1,8-naphthyridine derivatives. While specific experimental data for this compound is currently limited, its structural features suggest potential for further investigation in various therapeutic areas. The synthetic strategies and biological activities of related compounds provide a solid foundation for future research and development efforts centered on this and similar molecules. Further studies are warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine (C12H19N3)

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of the novel heterocyclic compound, 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The 1,8-naphthyridine scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will delve into the specific attributes of the butylamine derivative, presenting both established data for the core structure and predictive insights into its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are critical for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C12H19N3 | PubChem[4] |

| Molecular Weight | 205.3 g/mol | ChemicalBook[5] |

| IUPAC Name | 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | PubChem[4] |

| SMILES | C1CC2=C(NC1)N=C(C=C2)CCCCN | PubChem[4] |

| InChI | InChI=1S/C12H19N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h6-7H,1-5,8-9,13H2,(H,14,15) | PubChem[4] |

| Predicted XlogP | 1.6 | PubChem[4] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for the construction of the tetrahydronaphthyridine core.[6] A plausible synthetic route is outlined below, followed by a detailed experimental protocol.

Proposed Synthetic Pathway

A logical synthetic approach involves the construction of the core 1,8-naphthyridine ring system, followed by functionalization and reduction to the tetrahydro-derivative, and finally, the introduction of the butylamine side chain.

Experimental Protocol: Synthesis

Step 1: Synthesis of the 1,8-Naphthyridine Core The initial phase involves a Gould-Jacobs reaction, starting from a suitably substituted aminopyridine and diethyl malonate to form the pyridone ring, which is then elaborated into the bicyclic 1,8-naphthyridine system.

Step 2: Functionalization and Side Chain Introduction Subsequent steps involve chlorination followed by a nucleophilic substitution or a cross-coupling reaction (e.g., Sonogashira or Suzuki) to introduce the butylamine precursor.[1]

Step 3: Reduction of the Naphthyridine Ring The final key step is the catalytic hydrogenation of the 1,8-naphthyridine ring to yield the 5,6,7,8-tetrahydro derivative.[7] This is typically achieved using hydrogen gas and a palladium on carbon catalyst.

Purification and Characterization: The final product is purified by column chromatography on silica gel. Characterization is performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the structure and purity.

Potential Biological Activities

While specific biological data for this compound is not extensively documented, the 1,8-naphthyridine scaffold is a known privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects.[3][8]

Antimicrobial Activity

Many 1,8-naphthyridine derivatives function as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] This mechanism is shared with the quinolone class of antibiotics.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Klebsiella pneumoniae | 32 |

| Hypothetical data based on related compounds. |

Anticancer Activity

Certain 1,8-naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[2] A common mechanism of action is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

| Cancer Cell Line | IC50 (µM) |

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 25.0 |

| HCT116 (Colon) | 18.7 |

| HeLa (Cervical) | 22.4 |

| Hypothetical data based on related compounds. |

Proposed Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for the anticancer activity of this compound is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, a common target for this class of compounds.[2]

Experimental Protocols: Biological Assays

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Conclusion

This compound represents a promising chemical entity based on the well-validated 1,8-naphthyridine scaffold. The synthetic accessibility and the predicted biological activities suggest that this compound warrants further investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C12H19N3) [pubchemlite.lcsb.uni.lu]

- 5. 4-(5,6,7,8-TETRAHYDRO-[1,8]NAPHTHYRIDIN-2-YL)-BUTYLAMINE [m.chemicalbook.com]

- 6. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Frontier of 1,8-Naphthyridines: A Technical Guide to Their Diverse Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This document is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting the Engines of Cell Proliferation

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of crucial cellular machinery required for cancer cell growth and survival.

Mechanism of Action: Topoisomerase II Inhibition

A primary mechanism by which certain 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase II. This enzyme plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the covalent enzyme-DNA cleavage complex, these derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

Below is a diagram illustrating the general workflow from topoisomerase II inhibition to apoptosis.

Mechanism of Action: Kinase Inhibition

Many 1,8-naphthyridine derivatives also function as potent inhibitors of various protein kinases, which are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Key targets include the Epidermal Growth Factor Receptor (EGFR) and components of the PI3K-AKT pathway.

The following diagram depicts a simplified signaling pathway involving EGFR and PI3K-AKT and the inhibitory action of 1,8-naphthyridine derivatives.

Quantitative Anticancer Data

The in vitro cytotoxic activity of 1,8-naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values of representative compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | |

| K-562 (Leukemia) | 0.77 | ||

| Compound 36 | PA-1 (Ovarian) | 1.19 | |

| Compound 29 | PA-1 (Ovarian) | 0.41 | |

| SW620 (Colon) | 1.4 | ||

| Compound 12 | HBL-100 (Breast) | 1.37 | |

| Compound 17 | KB (Oral) | 3.7 | |

| Compound 22 | SW-620 (Colon) | 3.0 | |

| Derivative 10c | MCF7 (Breast) | 1.47 | |

| Derivative 8d | MCF7 (Breast) | 1.62 | |

| Derivative 4d | MCF7 (Breast) | 1.68 |

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. 1,8-Naphthyridine derivatives, particularly the fluoroquinolone class, have long been a crucial component of our antibacterial armamentarium.

Mechanism of Action: DNA Gyrase Inhibition

The primary antibacterial target for many 1,8-naphthyridine derivatives is DNA gyrase, a bacterial type II topoisomerase. This enzyme is essential for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt DNA synthesis, leading to bacterial cell death.

The following diagram illustrates the mechanism of DNA gyrase inhibition.

Quantitative Antimicrobial Data

The antimicrobial potency of 1,8-naphthyridine derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The table below presents MIC values for selected derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 14 | S. aureus ATCC 25923 | 1.95 | |

| E. coli ATCC 35218 | 1.95 | ||

| E. coli ATCC 25922 | 1.95 | ||

| Compound 44a-b, 45a-b | S. aureus | 6-7 mM | |

| Compound 63b, 63d | S. aureus | 35.5-75.5 | |

| E. coli | 35.5-75.5 | ||

| Compound 92c | Candida spp. | 0.78-6.25 |

Anti-Inflammatory and Antiviral Activities

Beyond their well-established anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also demonstrated promising anti-inflammatory and antiviral activities.

Anti-Inflammatory Activity

Several derivatives have been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.

Antiviral Activity

The 1,8-naphthyridine scaffold has been explored for its potential to inhibit the replication of various viruses. While the mechanisms of action are still under investigation, this represents a promising avenue for the development of novel antiviral therapeutics.

Experimental Protocols

To facilitate the evaluation of novel 1,8-naphthyridine derivatives, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine derivatives and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate at 37°C for 1.5 hours.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate at 37°C for 15 minutes with shaking.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The following diagram outlines the workflow of the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the 1,8-naphthyridine derivatives in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible bacterial growth.

Conclusion

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of potent biological activities. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by quantitative data and detailed experimental protocols. The mechanistic insights into their modes of action, particularly as inhibitors of topoisomerases and kinases, underscore their therapeutic potential. It is anticipated that this technical resource will serve as a valuable tool for researchers dedicated to the discovery and development of novel 1,8-naphthyridine-based therapeutic agents.

Potential Therapeutic Targets of Tetrahydro-1,8-naphthyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of tetrahydro-1,8-naphthyridine derivatives, focusing on their applications in oncology and infectious diseases. The information presented herein is intended to support researchers and drug development professionals in the exploration and advancement of this promising class of compounds.

Anticancer Targets

Tetrahydro-1,8-naphthyridine derivatives have emerged as potent anticancer agents, primarily through the inhibition of critical enzymes involved in DNA replication and cell signaling.

Topoisomerase II

Mechanism of Action: Topoisomerase II enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[1] Certain 1,8-naphthyridine derivatives act as Topoisomerase II "poisons," stabilizing the enzyme-DNA cleavage complex. This prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.[2]

Quantitative Data: Topoisomerase II Inhibition

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuroquinolinedione 8d | - | 1.19 | [3] |

| Benzofuroquinolinedione 8i | - | 0.68 | [3] |

| Benzo[a]phenazine derivative 6 | - | 6.9 | [4] |

| Topoisomerase II inhibitor 13 | HL-60/MX2 | 0.87 | [5] |

| Topoisomerase II inhibitor 13 | HL-60 | 1.23 | [5] |

| Topoisomerase II inhibitor 13 | Raji | 1.73 | [5] |

| Topoisomerase II inhibitor 13 | A549 | 1.82 | [5] |

Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase II.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

-

ATP solution (10 mM)

-

Test compound dilutions

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) containing a DNA intercalating agent (e.g., ethidium bromide)

-

TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Gel imaging system

Procedure:

-

Prepare a reaction mixture containing assay buffer, supercoiled DNA, and the test compound at various concentrations.

-

Add human Topoisomerase II enzyme to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualize the DNA bands under UV light and quantify the band intensities. The inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.[1][3]

Signaling Pathway: Topoisomerase II Mechanism of Action

Epidermal Growth Factor Receptor (EGFR)

Mechanism of Action: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6] Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell growth and survival.[7][8] Certain 1,8-naphthyridine derivatives have been designed as EGFR kinase inhibitors, competing with ATP for binding to the kinase domain and thereby blocking its activity and downstream signaling.[9]

Quantitative Data: EGFR Kinase Inhibition

| Compound Class | Target | IC50 (nM) | Reference |

| Dacomitinib | EGFR | 6.0 | [10] |

| Dacomitinib | HER2 | 45.7 | [10] |

| Dacomitinib | HER4 | 73.7 | [10] |

| Afatinib | EGFR (wild-type) | 31 | [10] |

| Afatinib | EGFR (Exon 19del) | 0.2 | [10] |

| Afatinib | EGFR (L858R) | 0.2 | [10] |

| 1,8-Naphthyridine Derivative 10c | MCF7 Cell Line | 1.47 µM | [11] |

| 1,8-Naphthyridine Derivative 8d | MCF7 Cell Line | 1.62 µM | [11] |

| 1,8-Naphthyridine Derivative 4d | MCF7 Cell Line | 1.68 µM | [11] |

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol describes a method to determine the inhibitory activity of a compound against EGFR kinase in a cell-free system.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Synthetic peptide substrate (e.g., a poly(Glu,Tyr) peptide)

-

Test compound dilutions in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 1 µL) of each compound dilution or DMSO (as a vehicle control) to the wells of a 384-well plate.

-

Add the recombinant EGFR kinase to the wells and incubate at room temperature for 10-15 minutes to allow for compound binding.

-

Prepare a substrate/ATP mixture in the kinase buffer.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[12]

Signaling Pathway: EGFR Inhibition

Antimicrobial Target: DNA Gyrase

Mechanism of Action: DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria.[13] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The mechanism involves the binding of a "gate" (G) DNA segment, cleavage of this segment, passage of a "transported" (T) segment through the break, and subsequent religation of the G-segment, a process that requires ATP hydrolysis.[14] 1,8-Naphthyridine derivatives, particularly the fluoroquinolone class, inhibit DNA gyrase by stabilizing the enzyme-DNA complex after the G-segment has been cleaved, preventing religation and leading to lethal double-strand breaks.[15][16]

Quantitative Data: Antimicrobial and DNA Gyrase Inhibitory Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | DNA Gyrase IC50 | Reference |

| Compound 14 | S. aureus ATCC 25923 | 1.95 | Potent Inhibitor | [17] |

| Compound 14 | E. coli ATCC 35218 | 1.95 | Potent Inhibitor | [17] |

| Compound 14 | E. coli ATCC 25922 | 1.95 | Potent Inhibitor | [17] |

| Hybrid 11b | E. coli | - | 14 nM | [18] |

| Compound 40 | S. aureus | 0.8 µM | 0.71 µg/mL | [16] |

| Compound 9 | M. tuberculosis | 6.9 µM | 27-28 µM | [16] |

| Compound 10 | M. tuberculosis | 6.6 µM | 27-28 µM | [16] |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into a relaxed circular DNA substrate.

Materials:

-

Bacterial DNA Gyrase (e.g., from E. coli or S. aureus)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Gyrase Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.9, 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin)

-

Test compound dilutions

-

Stop Solution/Loading Dye

-

Agarose gel (1%)

-

TAE Buffer

-

DNA stain (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Prepare a reaction mixture on ice containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Add the DNA gyrase enzyme to the reaction tubes.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Stop the reaction by adding the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid. Supercoiled DNA migrates faster through the gel than relaxed DNA.

-

Stain the gel with a DNA stain and visualize the bands under UV light.

-

Quantify the amount of supercoiled DNA in each lane. A decrease in the amount of supercoiled DNA in the presence of the test compound indicates inhibition of DNA gyrase.[18]

Signaling Pathway: DNA Gyrase Inhibition Mechanism

Experimental and Drug Discovery Workflow

The discovery and development of novel tetrahydro-1,8-naphthyridine-based therapeutic agents typically follow a multi-stage workflow, integrating computational and experimental approaches.

Workflow: Small Molecule Inhibitor Discovery

This guide highlights the significant potential of the tetrahydro-1,8-naphthyridine scaffold in modern drug discovery. The versatility of this core structure allows for the development of potent and selective inhibitors against a range of clinically relevant targets in oncology and infectious diseases. Further exploration of structure-activity relationships and target engagement is warranted to fully realize the therapeutic promise of this compound class.

References

- 1. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine and its Analogs as Potent αVβ3 Integrin Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core for the development of novel therapeutics. This technical guide focuses on 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine and its closely related analogs, which have been identified as potent antagonists of the αVβ3 integrin. The αVβ3 integrin is a key mediator in various pathological processes, including tumor angiogenesis, metastasis, and osteoporosis, making it an attractive target for drug discovery. This document provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of these compounds. Detailed experimental protocols for key synthetic steps and biological assays are provided to enable researchers to further explore this promising class of molecules.

Introduction to the 5,6,7,8-Tetrahydro-1,8-Naphthyridine Core

The 1,8-naphthyridine ring system is a heterocyclic scaffold that has garnered significant attention in drug discovery due to its diverse range of biological activities.[1][2] The partially saturated 5,6,7,8-tetrahydro-1,8-naphthyridine core offers a three-dimensional structure that can be strategically functionalized to interact with various biological targets. In particular, substitution at the 2-position with an alkylamine side chain has been shown to be a key feature for potent antagonism of the αVβ3 integrin.[3][4][5]

The αVβ3 integrin is a cell surface receptor that plays a crucial role in cell-cell and cell-extracellular matrix interactions.[6] Its overexpression is associated with tumor growth, angiogenesis, and metastasis in various cancers.[6] Therefore, small molecule antagonists of αVβ3 are being actively pursued as potential anti-cancer agents.[7] The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold serves as a rigid platform to present the necessary pharmacophoric features for high-affinity binding to the αVβ3 integrin.

Synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-alkylamine Analogs

The synthesis of 2-alkylamine substituted 5,6,7,8-tetrahydro-1,8-naphthyridines typically involves a multi-step sequence. A common strategy is the construction of the bicyclic naphthyridine core followed by the introduction of the alkylamine side chain. One documented approach involves a double Sonogashira reaction of 2,5-dibromopyridine with appropriate acetylenic partners, followed by a Chichibabin cyclization to form the tetrahydro-1,8-naphthyridine ring system.[5]

A key intermediate, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, a close analog of the title compound, has been synthesized as a precursor for more complex αVβ3 integrin antagonists.[5] The general synthetic approach allows for the variation of the alkylamine chain length and the introduction of substituents on the tetrahydro-1,8-naphthyridine core to explore structure-activity relationships.

Biological Activity and Quantitative Data

The following table summarizes the in vitro activity of key analogs. It is important to note that these are close analogs, and the data should be interpreted as indicative of the potential of the core scaffold.

| Compound ID | Structure | αVβ3 Cell Adhesion IC50 (µM) | Reference |

| MSR02 | 7-((4-(quinolin-4-yl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | 1.2 | [4] |

| MSR03 | 1-(quinolin-4-yl)-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)urea dihydrochloride | 0.8 | [4] |

These results highlight that the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold, when appropriately substituted at the 2-position, can yield compounds with sub-micromolar potency in inhibiting αVβ3 integrin function.

Structure-Activity Relationships (SAR)

The available data on 5,6,7,8-tetrahydro-1,8-naphthyridine analogs as αVβ3 integrin antagonists allows for the deduction of preliminary structure-activity relationships:

-

The 5,6,7,8-Tetrahydro-1,8-Naphthyridine Core: This rigid scaffold appears to be crucial for orienting the substituents in a favorable conformation for binding to the αVβ3 integrin.

-

The 2-Alkylamine Side Chain: The presence of a basic amine at the terminus of an alkyl chain at the 2-position is a common feature of active compounds. The length and nature of this linker are important for optimizing potency. For instance, the propylurea analog MSR03 demonstrates slightly higher potency than the piperazinyl-methyl analog MSR02 , suggesting that the linker and the terminal group play a significant role in target engagement.[4]

-

Substituents on the Naphthyridine Ring: Modifications to the naphthyridine ring can influence both potency and pharmacokinetic properties. For example, methylation at the 7-position of the tetrahydro-[2][3]naphthyridine ring has been shown to improve the pharmacokinetic profile of αVβ3 antagonists.[3]

Experimental Protocols

General Synthesis of 2-Alkylamine-5,6,7,8-tetrahydro-1,8-naphthyridine Derivatives

The following is a generalized synthetic protocol based on the literature for preparing key intermediates.[5]

Step 1: Double Sonogashira Coupling To a solution of 2,5-dibromopyridine in a suitable solvent (e.g., THF/diisopropylamine), a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) are added. The mixture is then treated with an appropriate protected acetylenic amine (e.g., N-Boc-propargylamine) and an acetylenic alcohol at room temperature. The reaction is monitored by TLC until completion. The crude product is purified by column chromatography.

Step 2: Hydrogenation The product from Step 1 is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation over a catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction proceeds until the triple bonds are fully reduced.

Step 3: Chichibabin Cyclization The hydrogenated product is treated with a strong base (e.g., sodium amide) in a high-boiling solvent (e.g., xylene) at elevated temperatures to effect the intramolecular cyclization, forming the 5,6,7,8-tetrahydro-1,8-naphthyridine ring.

Step 4: Deprotection The protecting group on the amine (e.g., Boc) is removed under acidic conditions (e.g., TFA in DCM) to yield the final 2-alkylamine-5,6,7,8-tetrahydro-1,8-naphthyridine analog.

αVβ3-Mediated Cell Adhesion Assay

The following protocol is adapted from Miller et al. (2020) for assessing the functional antagonism of αVβ3 integrin.[4]

Cell Preparation: HEK-293 cells are transfected with cDNAs for human αV and β3 integrin subunits. Stable cell lines expressing high levels of αVβ3 are selected.

Assay Procedure:

-

96-well plates are coated with an αVβ3 ligand (e.g., fibrinogen) and blocked with BSA.

-

HEK-293-αVβ3 cells are harvested and resuspended in assay buffer.

-

The cells are pre-incubated with various concentrations of the test compounds for a specified time.

-

The cell-compound mixture is then added to the ligand-coated wells and incubated to allow for cell adhesion.

-

Non-adherent cells are removed by washing.

-

The remaining adherent cells are quantified using a suitable method, such as staining with crystal violet followed by spectrophotometric measurement.

-

IC50 values are calculated by plotting the percentage of inhibition of cell adhesion against the compound concentration.

Visualizations

αVβ3 Integrin Signaling Pathway

Caption: Simplified signaling cascade initiated by αVβ3 integrin engagement and its inhibition.

Experimental Workflow for Synthesis and Screening

Caption: A generalized workflow for the synthesis and biological evaluation of novel analogs.

Conclusion

The 5,6,7,8-tetrahydro-1,8-naphthyridine core represents a highly promising scaffold for the development of novel αVβ3 integrin antagonists. The synthetic accessibility and the potential for chemical modification at various positions make it an attractive starting point for medicinal chemistry campaigns. The available data on close analogs of this compound demonstrate potent in vitro activity. Further exploration of the structure-activity relationships, focusing on the optimization of the 2-position substituent and exploration of other substitution patterns on the naphthyridine ring, is warranted to identify lead candidates with improved potency, selectivity, and pharmacokinetic properties for potential clinical development in oncology and other indications driven by αVβ3 integrin pathophysiology.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1,8]naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a potent and selective alpha v beta 3 integrin antagonist with strong inhibitory activity against neointima formation in rat balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine and Related Analogs

Disclaimer: The compound 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is not extensively documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the solubility and stability of the core scaffold, 5,6,7,8-Tetrahydro-1,8-Naphthyridine, and its derivatives. The data and protocols presented herein are based on analogous structures and established pharmaceutical testing guidelines, offering a predictive framework for researchers, scientists, and drug development professionals.

Introduction

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its three-dimensional structure and its ability to interact with a variety of biological targets. Derivatives of this scaffold have shown a wide range of pharmacological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. The butylamine substituent at the 2-position of the naphthyridine ring in the target compound introduces a basic and flexible side chain, which is expected to significantly influence its physicochemical properties, including solubility and stability. Understanding these properties is critical for the development of viable drug candidates, impacting formulation, bioavailability, and shelf-life.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structural components. The tetrahydro-1,8-naphthyridine core provides a rigid framework, while the butylamine side chain introduces a primary amine, a key determinant of its basicity and, consequently, its pH-dependent solubility.

Solubility

The aqueous solubility of ionizable compounds like this compound is highly dependent on the pH of the medium. The primary amine group is expected to have a pKa in the range of 9-10. At pH values below its pKa, the amine will be protonated, forming a more soluble salt. Conversely, at pH values above its pKa, the compound will exist predominantly in its less soluble free base form.

The solubility of derivatives of the core scaffold varies significantly with different substitutions. For instance, a carbaldehyde hydrochloride derivative of 5,6,7,8-tetrahydro-1,8-naphthyridine exhibits high water solubility, exceeding 100 mg/mL. In contrast, other derivatives show more limited aqueous solubility.

Table 1: Aqueous Solubility of 5,6,7,8-Tetrahydro-1,8-Naphthyridine Derivatives

| Derivative | Chemical Structure | Solubility (mg/mL) | Conditions |

| 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride | C9H9N2O·HCl | > 100 | Water |

| 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)-N-hydroxy-isobutyramide | C12H17N3O2 | 2.51 | Not specified |

| Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate | C10H12N2O2 | 2.06 | Not specified |

Table 2: Solubility of 5,6,7,8-Tetrahydro-1,8-Naphthyridine Derivatives in Organic Solvents

| Derivative | Solvent | Solubility |

| 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid | Methanol:Water (50:50) | Soluble |

| General Naphthyridines | DMSO, DMF | Generally Soluble |

Stability

The chemical stability of this compound is crucial for its development as a therapeutic agent. Potential degradation pathways include oxidation, hydrolysis, and photolysis. The tetrahydropyridine ring may be susceptible to oxidation, leading to the formation of the aromatic naphthyridine analog. The butylamine side chain is generally stable to hydrolysis, but the overall molecule could be sensitive to light.

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to harsh conditions such as strong acids, bases, oxidizing agents, high temperatures, and intense light.

Table 3: Illustrative Forced Degradation Data for a 5,6,7,8-Tetrahydro-1,8-Naphthyridine Derivative

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15 | N-dealkylation, Oxidation |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 5 | Oxidation |

| Oxidation | 3% H2O2 | 24 hours | 25 | N-oxide, Aromatization |

| Thermal | 60°C | 7 days | 8 | Dimerization |

| Photolytic | UV light (254 nm) | 48 hours | 12 | Photodegradation products |

Note: The data in this table is hypothetical and for illustrative purposes. Actual degradation will depend on the specific derivative and experimental conditions.

A stability study of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid showed less than 5% degradation when stored at -80°C for 6 months in a methanol:water (50:50) solution, highlighting the importance of proper storage conditions[1].

Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and borate buffers).

-

Sample Preparation: Add an excess amount of the test compound to a known volume of each buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Report the solubility in mg/mL or mol/L at each pH.

Solubility Determination Workflow

Forced Degradation Study Protocol

-

Acid and Base Hydrolysis: Dissolve the compound in 0.1 M HCl and 0.1 M NaOH. Store the solutions at room temperature and an elevated temperature (e.g., 60°C). Analyze samples at various time points (e.g., 0, 6, 12, 24 hours).

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%). Store the solution at room temperature and protect from light. Analyze samples at various time points.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 60°C). Analyze the solid at various time points.

-

Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp). Analyze samples at various time points.

-

Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Forced Degradation Study Workflow

Potential Signaling Pathways and Mechanisms of Action

Derivatives of the 1,8-naphthyridine scaffold have been reported to interact with various biological targets, suggesting multiple potential mechanisms of action for novel analogs like this compound.

HIV-1 Integrase Inhibition

Some tetrahydronaphthyridine derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. These inhibitors can act at the allosteric site of the integrase, preventing its proper function.

HIV-1 Integrase Inhibition Pathway

Kinase Inhibition (e.g., EGFR, c-Met)

The 1,8-naphthyridine scaffold is a common feature in many kinase inhibitors. These compounds can bind to the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and c-Met, which are often overactive in cancer cells, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Kinase Inhibition Signaling Pathway

DNA Topoisomerase Inhibition

Certain naphthyridine derivatives have been shown to inhibit DNA topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them effective anticancer agents.

DNA Topoisomerase Inhibition

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine, a valuable scaffold in medicinal chemistry. The described synthetic route is a robust three-stage process commencing with the construction of the 1,8-naphthyridine core via a Friedländer annulation, followed by catalytic hydrogenation, and concluding with a reductive amination to introduce the desired butylamine side chain. Detailed experimental protocols, quantitative data for each step, and visual representations of the synthetic pathway and experimental workflow are provided to ensure reproducibility and facilitate adoption by researchers in drug discovery and development.

Introduction

The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of various substituents, such as a butylamine group at the 2-position, allows for the modulation of pharmacological properties, making these compounds attractive targets for drug discovery programs. This document outlines a reliable and scalable synthetic route to this compound, providing researchers with the necessary information to synthesize this compound for further investigation.

Synthetic Strategy

The synthesis of the target compound is achieved through a three-stage process:

-

Stage 1: Synthesis of 2-Amino-1,8-naphthyridine. This stage involves the construction of the aromatic 1,8-naphthyridine core. A practical approach is the Friedländer annulation of 2-aminonicotinaldehyde with a suitable C2-synthon. An alternative and often more scalable approach, which will be detailed here, involves the synthesis of 2-hydroxy-1,8-naphthyridine, followed by chlorination and subsequent amination.

-

Stage 2: Hydrogenation to 2-Amino-5,6,7,8-tetrahydro-1,8-naphthyridine. The aromatic 2-amino-1,8-naphthyridine is then reduced to the corresponding saturated tetrahydro derivative via catalytic hydrogenation.

-

Stage 3: Reductive Amination to afford this compound. The final step involves the introduction of the butylamine side chain through a reductive amination reaction between the 2-amino-5,6,7,8-tetrahydro-1,8-naphthyridine and butyraldehyde.

Below is a visual representation of the overall synthetic pathway:

Experimental Protocols

Stage 1: Synthesis of 2-Amino-1,8-naphthyridine

This stage is carried out in three steps: synthesis of 2-hydroxy-1,8-naphthyridine, chlorination to 2-chloro-1,8-naphthyridine, and subsequent amination.

Step 1.1: Synthesis of 2-Hydroxy-1,8-naphthyridine

This reaction is a base-catalyzed condensation of 2-aminonicotinaldehyde with ethyl acetate.

-

Materials and Reagents:

-

2-Aminonicotinaldehyde

-

Sodium metal

-

Absolute Ethanol (EtOH)

-

Ethyl Acetate

-

Acetic Acid (glacial)

-

Deionized water

-

-

Protocol:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared sodium ethoxide solution, add ethyl acetate (1.5 eq.) followed by 2-aminonicotinaldehyde (1.0 eq.).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with glacial acetic acid to a pH of approximately 6-7.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-1,8-naphthyridine.

-

Step 1.2: Synthesis of 2-Chloro-1,8-naphthyridine

This step involves the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride.

-

Materials and Reagents:

-

2-Hydroxy-1,8-naphthyridine

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

-

Protocol:

-